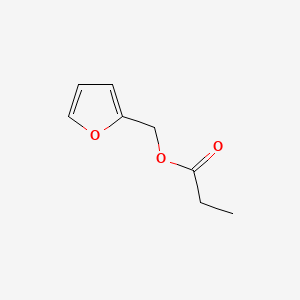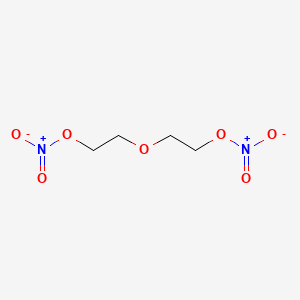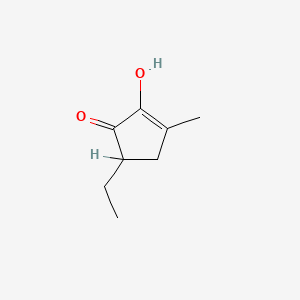
乙酰丙酸丁酯
概述
描述
Butyl levulinate is an ester derived from levulinic acid and butanol. It is a versatile compound with applications in various industries, including food, pharmaceuticals, and biofuels. This compound is known for its potential as a bio-based fuel additive due to its favorable physical properties, such as high miscibility with diesel and low toxicity .
科学研究应用
Butyl levulinate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bio-based solvent in enzymatic reactions.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a fuel additive to improve the properties of diesel and biodiesel. .
作用机制
Target of Action
Butyl levulinate, also known as Butyl 4-oxopentanoate, is primarily targeted at the conversion of biomass resources into sustainable and renewable energy sources . It is a versatile chemical widely used in food and chemical industries . The primary targets of Butyl levulinate are cellulose and other polysaccharides, which are converted into levulinic acid, a key intermediate in the production of Butyl levulinate .
Mode of Action
The interaction of Butyl levulinate with its targets involves a series of chemical processes. Levulinic acid, the precursor to Butyl levulinate, is produced through acid-catalyzed hydrolysis of sugars, including polysaccharides such as cellulose . This hydrolysis involves the depolymerization of cellulose into glucose, transformation of formed glucose into 5-hydroxylmethylfurfural (HMF), and cleavage of HMF by splitting off formic acid, leading to the formation of levulinic acid .
Biochemical Pathways
The biochemical pathway affected by Butyl levulinate involves the conversion of cellulose into levulinic acid, which is then transformed into Butyl levulinate. This process is carried out under reflux, at approximately 120 °C for 2 hours, and utilizes a catalyst . The conversion of cellulose into levulinic acid is a crucial step in the production of Butyl levulinate .
Result of Action
The molecular and cellular effects of Butyl levulinate’s action result in the production of a bio-based liquid fuel. Butyl levulinate has physical properties that resemble those of diesel fuel, making it a potential alternative transportation fuel .
Action Environment
The action, efficacy, and stability of Butyl levulinate are influenced by environmental factors. For instance, the production process of Butyl levulinate is carried out under specific temperature conditions . Furthermore, Butyl levulinate is considered environmentally friendly due to its derivation from renewable biomass resources .
生化分析
Biochemical Properties
It is known that Butyl levulinate is produced from cellulose in biomass resources . The production process involves several biochemical reactions, including fed-batch hydrolysis, decolorization, extraction, esterification, and purification . The intermediate levulinic acid interacts with various enzymes and other biomolecules during these processes .
Molecular Mechanism
The molecular mechanism of Butyl levulinate involves its synthesis from levulinic acid and n-butanol . This process is catalyzed by a heteropoly acid catalyst
Temporal Effects in Laboratory Settings
The stability and degradation of Butyl levulinate over time in laboratory settings have not been extensively studied. It is known that the purity of the final product Butyl levulinate reaches up to 98 wt % after purification .
Metabolic Pathways
It is known that Butyl levulinate is produced from cellulose, which can be converted into biofuel and chemicals through biological or chemical methods
准备方法
Synthetic Routes and Reaction Conditions: Butyl levulinate can be synthesized through the esterification of levulinic acid with butanol. This reaction is typically catalyzed by acids such as sulfuric acid or heteropoly acids. The reaction conditions often involve heating the mixture to temperatures around 100-120°C and maintaining the reaction for several hours to achieve high yields .
Industrial Production Methods: Industrial production of butyl levulinate involves several steps, including fed-batch hydrolysis, decolorization, extraction, esterification, and purification. The fed-batch hydrolysis process produces levulinic acid, which is then esterified with butanol. The final product undergoes purification to achieve high purity levels, often exceeding 98% .
化学反应分析
Types of Reactions: Butyl levulinate primarily undergoes esterification reactions. It can also participate in hydrolysis, where it is converted back to levulinic acid and butanol under acidic or basic conditions. Additionally, it can undergo transesterification reactions with other alcohols to form different esters .
Common Reagents and Conditions:
Esterification: Levulinic acid and butanol in the presence of sulfuric acid or heteropoly acids at 100-120°C.
Hydrolysis: Acidic or basic conditions to revert to levulinic acid and butanol.
Transesterification: Reaction with other alcohols in the presence of a catalyst.
Major Products:
Esterification: Butyl levulinate.
Hydrolysis: Levulinic acid and butanol.
Transesterification: Various levulinic acid esters depending on the alcohol used.
相似化合物的比较
Ethyl Levulinate: Another ester of levulinic acid, used similarly as a fuel additive and solvent.
Methyl Levulinate: Used in the production of fragrances and as a solvent.
Propyl Levulinate: Explored for its potential as a biofuel component
Uniqueness of Butyl Levulinate: Butyl levulinate stands out due to its optimal balance of physical properties, such as higher boiling point and better miscibility with diesel compared to its shorter-chain counterparts. This makes it particularly suitable for use as a biofuel additive .
属性
IUPAC Name |
butyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBWNEKJSSLXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038800 | |
| Record name | Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or straw-colored liquid; sweet and slightly pungent caramellic odour with fruity undertones; mild sweet caramellic-herbaceous taste; bitter taste | |
| Record name | Pentanoic acid, 4-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 to 108.00 °C. @ 5.50 mm Hg | |
| Record name | Butyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oil and alcohol | |
| Record name | Butyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.977 | |
| Record name | Butyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2052-15-5 | |
| Record name | Butyl levulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl levulinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 4-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl 4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI56208RTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















